molecular formula C9H5ClF3N3O2 B8718847 5-Chloro-7-trifluoromethyl-pyrazolo[1,5-A]pyrimidine-3-carboxylic acid methyl ester

5-Chloro-7-trifluoromethyl-pyrazolo[1,5-A]pyrimidine-3-carboxylic acid methyl ester

Cat. No. B8718847
M. Wt: 279.60 g/mol
InChI Key: OTLZIVZBNUAIPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05138066

Procedure details

A mixture of 2.70 g of methyl 5-hydroxy-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate and 1.26 g of 4-dimethylaminopyridine was heated to 100° for 2.5 hours in 50 ml of phosphorus oxychloride. The resulting solution was concentrated in a vacuum and then partitioned between ethyl acetate and saturated sodium chloride solution. The organic phase was washed in succession with 1N hydrochloric acid and saturated sodium chloride solution, dried over sodium sulphate, freed from solvent in a vacuum and the residue was crystallized from ethyl acetate/petroleum ether. There was obtained methyl 5-chloro-7-(tri-fluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate as white crystals of m.p. 126°-127°.
Name
methyl 5-hydroxy-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
1.26 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[C:2]1[CH:7]=[C:6]([C:8]([F:11])([F:10])[F:9])[N:5]2[N:12]=[CH:13][C:14]([C:15]([O:17][CH3:18])=[O:16])=[C:4]2[N:3]=1.P(Cl)(Cl)([Cl:21])=O>CN(C)C1C=CN=CC=1>[Cl:21][C:2]1[CH:7]=[C:6]([C:8]([F:11])([F:10])[F:9])[N:5]2[N:12]=[CH:13][C:14]([C:15]([O:17][CH3:18])=[O:16])=[C:4]2[N:3]=1

Inputs

Step One
Name
methyl 5-hydroxy-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
Quantity
2.7 g
Type
reactant
Smiles
OC1=NC=2N(C(=C1)C(F)(F)F)N=CC2C(=O)OC
Name
Quantity
1.26 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The resulting solution was concentrated in a vacuum
CUSTOM
Type
CUSTOM
Details
partitioned between ethyl acetate and saturated sodium chloride solution
WASH
Type
WASH
Details
The organic phase was washed in succession with 1N hydrochloric acid and saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
the residue was crystallized from ethyl acetate/petroleum ether

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=2N(C(=C1)C(F)(F)F)N=CC2C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.